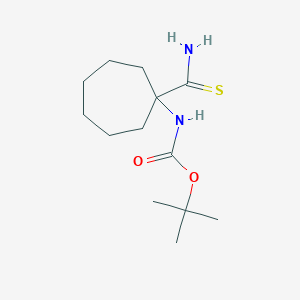

tert-butyl N-(1-carbamothioylcycloheptyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-carbamothioylcycloheptyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2S/c1-12(2,3)17-11(16)15-13(10(14)18)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H2,14,18)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTOSHYPFSTWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCC1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Cycloheptylamine

The synthesis begins with the protection of cycloheptylamine using di-tert-butyl dicarbonate (Boc anhydride). This reaction, conducted in anhydrous tetrahydrofuran (THF) at 0–5°C with triethylamine as a base, yields tert-butyl N-cycloheptylcarbamate in >90% purity. The Boc group shields the amine from undesired side reactions during subsequent thiocarbonylation.

Thiourea Formation via Thiophosgene

The Boc-protected amine is reacted with thiophosgene (Cl₂C=S) in dichloromethane at −20°C to form the carbamothioyl intermediate. This step requires careful stoichiometry (1:1.2 amine-to-thiophosgene ratio) to minimize over-thiocarbonylation. The resulting tert-butyl N-(1-carbamothioylcycloheptyl)carbamate is isolated via column chromatography (hexane/ethyl acetate, 4:1).

Alternative Thiocarbonylation with Potassium Thiocyanate

A milder approach employs potassium thiocyanate (KSCN) and mercury(II) chloride in acetonitrile. This method avoids hazardous thiophosgene, achieving 85% yield at 60°C over 12 hours. The mechanism involves in situ generation of isothiocyanate, which reacts with the Boc-protected amine to form the thiourea.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethyl acetate and THF are optimal for Boc protection, while dichloromethane ensures controlled thiophosgene reactivity. Elevated temperatures (>40°C) during thiocarbonylation reduce yields due to Boc group cleavage, whereas subzero temperatures stabilize intermediates.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve thiourea formation kinetics by facilitating anion transfer. For example, TBAB (0.1 equiv.) increases yields from 78% to 92% in KSCN-mediated reactions.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Thiocarbonyl Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Thiophosgene | Cl₂C=S | CH₂Cl₂ | −20 | 88 | 95 |

| KSCN/HgCl₂ | KSCN | CH₃CN | 60 | 85 | 92 |

| Phase-transfer (TBAB) | KSCN | CH₂Cl₂ | 25 | 92 | 96 |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(1-carbamothioylcycloheptyl)carbamate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding amine and thiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: tert-Butyl N-(1-carbamothioylcycloheptyl)carbamate can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

Substitution: Amines, alcohols, dichloromethane, and acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Substituted carbamates, amines, and alcohols.

Scientific Research Applications

Chemistry: tert-Butyl N-(1-carbamothioylcycloheptyl)carbamate is used as a protecting group for amines in organic synthesis. It is particularly useful in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.

Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein function. It can also be used as a tool to investigate the role of specific amine groups in biological processes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of agrochemicals and other functional materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamothioylcycloheptyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage can protect the amine from unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild acidic or basic conditions to release the free amine. The carbamothioyl group can also interact with biological targets, such as enzymes, by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-(1-carbamothioylcycloheptyl)carbamate and related carbamate derivatives, based on evidence from synthetic intermediates and bioactive molecules:

Key Observations:

Bicyclic analogs (e.g., azabicyclo[2.2.1]heptane in ) exhibit rigid scaffolds, favoring selective receptor interactions.

Functional Group Impact: The carbamothioyl group distinguishes the target compound from hydroxyl- or amine-substituted analogs. Thiourea moieties are known for strong hydrogen-bonding capabilities and metal coordination, which could enhance inhibitory activity against metalloproteases or kinases . Electron-withdrawing groups (e.g., CF₃ in ) improve metabolic stability but may reduce solubility compared to the polar thiourea group.

Synthetic Utility: The Boc-protected cycloheptyl scaffold is amenable to further functionalization via nucleophilic substitution or cross-coupling, as demonstrated in the synthesis of indole-containing analogs via CDI-mediated coupling . Azabicyclo derivatives (e.g., ) require specialized ring-closing strategies, limiting their modularity compared to monocyclic systems.

Biological Activity

Tert-butyl N-(1-carbamothioylcycloheptyl)carbamate is a carbamate derivative that has garnered attention in biological research due to its unique structural properties and potential applications in enzyme activity studies and protein function investigations. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: C₁₃H₂₄N₂O₂S

- SMILES Notation: CC(C)(C)OC(=O)NC1(CCCCCC1)C(=S)N

The synthesis of tert-butyl N-(1-carbamothioylcycloheptyl)carbamate typically involves the reaction of tert-butyl carbamate with cycloheptyl isothiocyanate in organic solvents like dichloromethane or tetrahydrofuran. The reaction is conducted under mild conditions, followed by purification through column chromatography to yield high-purity products .

The biological mechanism of action for tert-butyl N-(1-carbamothioylcycloheptyl)carbamate primarily involves the formation of stable carbamate linkages with amine groups. This property allows the compound to act as a protecting group for amines in various synthetic processes. The carbamothioyl group can interact with biological targets, such as enzymes, by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .

3. Biological Applications

Enzyme Activity Studies:

Research indicates that this compound can be utilized to study the effects of carbamate derivatives on enzyme activity and protein function. It serves as a valuable tool for investigating the role of specific amine groups in biological processes .

Case Study: Aldicarb Comparison

Aldicarb, a well-known carbamate insecticide, has been extensively studied for its effects on acetylcholinesterase activity, leading to significant insights into the toxicological profiles of carbamate compounds. While aldicarb has been linked to acute toxicity and environmental concerns, studies on tert-butyl N-(1-carbamothioylcycloheptyl)carbamate may provide a safer alternative for similar applications without the same level of toxicity .

4. Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of tert-butyl N-(1-carbamothioylcycloheptyl)carbamate:

5. Comparative Analysis

To understand the unique properties of tert-butyl N-(1-carbamothioylcycloheptyl)carbamate, it is useful to compare it with related compounds:

| Compound | Structure | Key Features |

|---|---|---|

| Tert-Butyl Carbamate | Simpler structure | Commonly used protecting group for amines |

| Tert-Butyl N-(1-carbamothioylcyclopentyl)carbamate | Cyclopentyl ring | Similar functionality but different steric properties |

| Tert-Butyl N-(1-carbamothioylcyclohexyl)carbamate | Cyclohexyl ring | Offers distinct reactivity profiles compared to cycloheptyl analogs |

The cycloheptyl ring in tert-butyl N-(1-carbamothioylcycloheptyl)carbamate provides unique steric and electronic properties that may enhance its reactivity and selectivity in chemical reactions compared to its cyclopentyl and cyclohexyl counterparts .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(1-carbamothioylcycloheptyl)carbamate?

- Methodological Answer : The compound is typically synthesized via a multi-step sequence involving: (i) Cycloheptane ring functionalization (e.g., introduction of an amine group via nitration/reduction or reductive amination). (ii) Protection of the amine group using tert-butyl carbamate derivatives (e.g., Boc anhydride or Boc-Cl in the presence of a base like triethylamine or NaH). (iii) Introduction of the carbamothioyl group via thiourea formation (e.g., reaction with thiophosgene or thiocarbamoyl chlorides). Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used, with reaction temperatures ranging from 0°C to reflux .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and cycloheptyl backbone.

- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C=S stretch).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, using programs like SHELXL or SIR97 .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Storage : Keep in a cool, dry place away from strong oxidizers/acids.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., DCM) reduce side reactions.

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition during Boc protection; higher temperatures (40–60°C) accelerate thiourea formation.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for high-purity isolates .

Q. What computational methods assist in predicting the compound’s reactivity and stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess carbamate stability under acidic/basic conditions.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility.

- Docking Studies : Evaluate potential biological interactions (e.g., enzyme inhibition) using AutoDock or Schrödinger Suite .

Q. How can crystallographic data contradictions (e.g., disorder in the cycloheptyl ring) be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL to model thermal motion or disorder via PART/SUMP instructions.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or twinning.

- Data Collection : Collect high-resolution data (≤1.0 Å) at synchrotron sources to reduce noise .

Q. What strategies mitigate racemization during synthesis of stereoisomers?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-cycloheptylamine derivatives).

- Low-Temperature Reactions : Perform coupling steps at –20°C to prevent epimerization.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate diastereomers .

Q. How does the carbamothioyl group influence the compound’s biological activity compared to carbamoyl analogs?

- Methodological Answer :

- Thiourea vs. Urea : The C=S group enhances hydrogen-bonding capacity and metal chelation, potentially increasing enzyme inhibition (e.g., urease or proteases).

- Stability Studies : Compare hydrolysis rates in PBS (pH 7.4) to assess pharmacokinetic differences .

Data Analysis and Validation

Q. How should conflicting NMR data (e.g., unexpected splitting) be interpreted?

- Methodological Answer :

- Variable Temperature (VT-NMR) : Identify dynamic processes (e.g., ring puckering) causing splitting.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions.

- Deuterated Solvents : Use DMSO-d₆ to detect exchangeable protons (e.g., NH groups) .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) to calculate IC₅₀/EC₅₀ values.

- ANOVA : Compare multiple experimental groups (e.g., wild-type vs. mutant enzymes).

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.